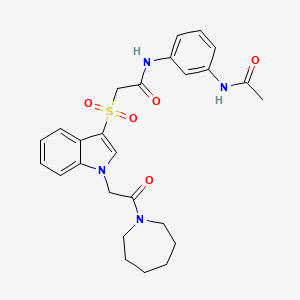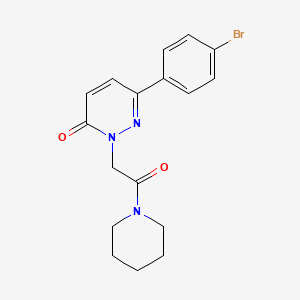
7-(2,5-dimethylbenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,5-dimethylbenzyl)-8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H34N6O2 and its molecular weight is 486.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity of Xanthene Derivatives
A study by Bhatia et al. (2016) developed derivatives for antiasthmatic activity, showcasing the synthesis of xanthene derivatives known for their vasodilatory activity. The research highlighted the potential of these compounds in developing anti-asthmatic agents, indicating the significant activity of certain derivatives compared to the standard Cilostazol, suggesting a pathway for future potent anti-asthmatic compounds Bhatia, V. S. W., P. C., & S. S. K., 2016.
Receptor Affinity and Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) explored arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, focusing on chemical diversification to select potent receptor ligands with anxiolytic and antidepressant properties. This research underscores the strategic chemical modifications to purine-2,6-dione to design new 5-HT ligands, potentially contributing to psychotropic drug development Chłoń-Rzepa et al., 2013.
Antimycobacterial Activity
Konduri et al. (2020) synthesized a series of purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. Their research aimed at disrupting MurB to hinder the biosynthesis of peptidoglycan, exhibiting a cluster of analogues with promising activity. This study exemplifies the application of purine derivatives in targeting infectious diseases Konduri, J. P., V. S. K., D. S., J. B., D. S., & K. P. R., 2020.
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Ashour et al. (2012) described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, assessing their anticancer, anti-HIV, and antimicrobial activities. This work highlighted the potential of such derivatives in medical applications, with certain compounds showing considerable activity against various cancer cell lines, HIV-1, and bacterial strains Ashour, S. R., S. A. E.-H., M. M. E., & M. H. B., 2012.
Propiedades
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O2/c1-18-6-8-20(3)22(14-18)16-32-10-12-33(13-11-32)27-29-25-24(26(35)30-28(36)31(25)5)34(27)17-23-15-19(2)7-9-21(23)4/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,30,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHIHLOJMCYBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

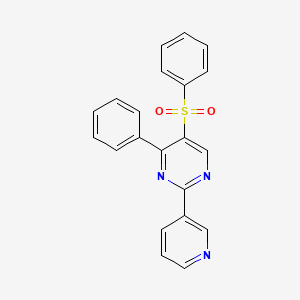
![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2580486.png)
![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2580487.png)
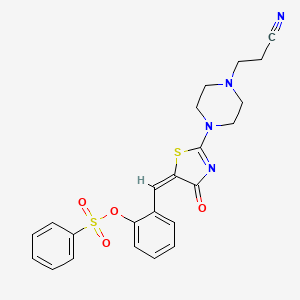
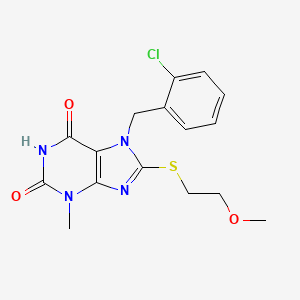
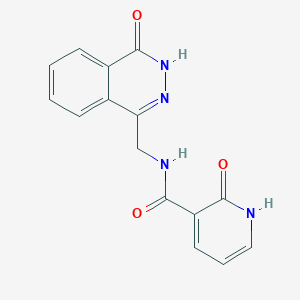
![1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2580499.png)

![1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2580502.png)

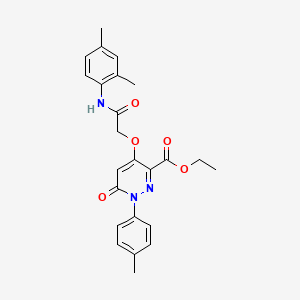
![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)
